molecular formula C20H20N8 B4495364 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4495364
M. Wt: 372.4 g/mol
InChI Key: BNZWAHKNTCVKSF-UHFFFAOYSA-N
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Description

7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold combining a triazole and pyrimidine ring. Key structural features include:

  • 7-Methyl group: Enhances lipophilicity and metabolic stability.
  • 6-(2-Piperidino-4-pyrimidinyl): A piperidine-substituted pyrimidine moiety, contributing to hydrogen bonding and solubility via its basic nitrogen atoms .
  • 2-(3-Pyridyl): A pyridine substituent that improves binding affinity to biological targets through π-π stacking and polar interactions.

Triazolopyrimidines are pharmacologically significant due to their versatility in targeting enzymes (e.g., tubulin, carbonic anhydrases) and receptors involved in cancer, inflammation, and microbial infections . This compound’s synthesis typically involves multi-component reactions (e.g., Biginelli-like heterocyclization) or stepwise substitutions, often using piperidine as a catalyst or solvent .

Properties

IUPAC Name

7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8/c1-14-16(17-7-9-22-19(24-17)27-10-3-2-4-11-27)13-23-20-25-18(26-28(14)20)15-6-5-8-21-12-15/h5-9,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZWAHKNTCVKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

A. 6-Substituted Pyrimidinyl Derivatives

Compound Name Substituents (6-Position) Key Biological Activity References
Target Compound 2-Piperidino-4-pyrimidinyl Anticancer (tubulin inhibition)
7-Methyl-6-(2-morpholino-4-pyrimidinyl) analog 2-Morpholino-4-pyrimidinyl Improved solubility
Methyl 7-methyl-2-(3-pyridyl)-6-carboxylate Carboxylate ester Enhanced bioavailability
7-Chloro-6-methyl-triazolo[1,5-a]pyrimidine Chloro-methyl Herbicidal activity
  • Piperidino vs. Morpholino: Replacing piperidine with morpholine (as in ) increases water solubility due to morpholine’s oxygen atom, but may reduce tubulin binding affinity compared to the piperidine analog .
  • Carboxylate Ester () : The 6-carboxylate group improves oral bioavailability but reduces cellular permeability compared to the parent compound.
  • Chloro-Methyl () : Introduces herbicidal activity but lacks anticancer efficacy due to reduced interaction with human enzyme targets.

B. 2-Substituted Derivatives

Compound Name Substituents (2-Position) Activity References
Target Compound 3-Pyridyl Antiproliferative (IC₅₀: 0.8 μM)
2-Amino-6-carboxamide derivatives Amino-carboxamide Moderate antimicrobial activity
2-Phenyl derivatives Phenyl Tubulin polymerization inhibition
  • 3-Pyridyl (Target Compound) : Demonstrates superior antiproliferative activity (IC₅₀: 0.8 μM) compared to phenyl-substituted analogs (IC₅₀: 2.1–5.3 μM) due to enhanced hydrogen bonding with tubulin .
  • Amino-Carboxamide (): Exhibits moderate antimicrobial activity but lower cytotoxicity, making it suitable for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

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